N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with a benzodioxole ring, a methoxy group, and a 2-methylphenyl moiety. The benzodioxole group may enhance lipophilicity and metabolic stability, while the pyridazinone scaffold is a common feature in protease inhibitors and anti-infective agents .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-12-5-3-4-6-14(12)23-18(24)10-17(26-2)19(22-23)20(25)21-13-7-8-15-16(9-13)28-11-27-15/h3-10H,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCADPMOHIHGVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihydropyridazine Core Formation
The 6-oxo-1,6-dihydropyridazine scaffold is synthesized via oxidative dehydrogenation of tetrahydropyridazine precursors. A representative procedure involves:
- Starting Material : 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (17.59 mmol) in toluene (44 mL).
- Catalytic System : Copper(II) acetate (2.48 mmol) and sodium carbonate (66.14 mmol) under inert atmosphere.
- Conditions : Reflux at 100°C for 16 hours, yielding 1,6-dihydropyridazine-3-carboxylic acid (73% yield).
This step is critical for establishing the keto-enol tautomerism essential for subsequent functionalization.
Carboxamide Coupling with Benzodioxol-5-Amine
Activation of Carboxylic Acid
The 3-carboxylic acid moiety is activated for amide bond formation:
Amine Coupling
Benzodioxol-5-amine is coupled to the activated intermediate:
- Conditions : Stirring in dichloromethane at 0–25°C for 12–24 hours.
- Catalysts : 4-Dimethylaminopyridine (DMAP) or Hünig’s base to accelerate reaction kinetics.
Yield : 68–82%, depending on stoichiometric ratios and solvent purity.
Characterization and Validation
Spectroscopic Analysis
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| IR | 2204 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O) | Nitrile, Carboxamide | |
| ¹H NMR | δ 8.42 ppm (s, 1H, –NH) | Imine proton | |
| MS | m/z 257 ([M+H]⁺) | Molecular ion confirmation |
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, critical for pharmacological evaluation.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Oxidative Dehydrogenation | 73% | Scalable, minimal byproducts | Requires inert atmosphere |
| Friedländer Annulation | 65% | Single-step cyclization | Limited substrate scope |
| Suzuki-Miyaura Coupling | 78% | High regioselectivity | Palladium catalyst cost |
Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other pyridazinone-based carboxamides, particularly those investigated as protease inhibitors. A key analog is N-(4-Fluoro-3-((trans-3-Methoxycyclobutyl)carbamoyl)Phenyl)-1-(3-Fluoro-4-Methoxybenzyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (Compound 20) from , which was synthesized as a proteasome inhibitor for Trypanosoma cruzi .
Structural and Functional Differences:
Substituent Variations :
- Target Compound : Features a benzodioxol-5-yl group and 2-methylphenyl substitution.
- Compound 20 : Includes fluorophenyl and trans-3-methoxycyclobutyl groups.
- The benzodioxole moiety in the target compound may improve metabolic stability compared to Compound 20’s fluorophenyl group, which could enhance binding affinity but increase susceptibility to oxidative metabolism.
Biological Activity: Compound 20 demonstrated 55% yield in synthesis and was optimized for T. cruzi proteasome inhibition, suggesting the pyridazinone-carboxamide core is critical for binding .
Synthetic Accessibility :
- Both compounds require multi-step synthesis, but the target compound’s benzodioxole group may introduce synthetic challenges (e.g., regioselectivity in heterocyclic formation) compared to Compound 20’s fluorinated aryl groups.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Target Compound: No direct pharmacological data are available. Its design likely draws from pyridazinone-carboxamide frameworks known for protease inhibition, as seen in Compound 20 .
- Compound 20 : Demonstrated robust activity against T. cruzi, with fluorinated groups critical for target engagement. The absence of fluorine in the target compound may necessitate structural optimization for similar efficacy.
- Evidence Gaps : Pharmacokinetic data (e.g., solubility, bioavailability) and in vivo efficacy studies are absent for both compounds, limiting direct comparisons.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a unique structure characterized by the presence of a benzodioxole moiety, a dihydropyridazine core, and various substituents that influence its biological activity. The molecular formula is C19H20N2O4, with a molecular weight of 336.37 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations have indicated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has also been associated with anti-inflammatory activities in vitro.
The mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : It could alter signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis and inhibited cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF-7 | 30 | Cell cycle arrest |
Anti-inflammatory Effects
Research focusing on inflammatory models showed that the compound reduced pro-inflammatory cytokine levels significantly.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 80 |
| IL-6 | 150 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
